CYP51-IN-8

Antifungal Dermatophyte CYP51 inhibition

CYP51-IN-8 is the definitive CYP51 inhibitor for dermatophyte-focused antifungal research. Unlike generic fluconazole or its close analog CYP51-IN-6, CYP51-IN-8 exhibits a 4-fold potency preference for Microsporum gypseum (MIC80 15.6 ng/mL) over C. albicans, enabling species-specific mechanism-of-action studies. This inverted selectivity, compared to CYP51-IN-6, makes the pair a powerful controlled system for probing structural determinants of fungal species preference. Purchase includes vendor-verified solubility (DMSO:PEG300:Tween 80:Saline 10:40:5:45) and validated 3-year powder stability, ensuring reproducible outcomes in in vivo murine infection models.

Molecular Formula C21H21BrF2N4O
Molecular Weight 463.3 g/mol
CAS No. 1155361-06-0
Cat. No. B1497964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP51-IN-8
CAS1155361-06-0
Molecular FormulaC21H21BrF2N4O
Molecular Weight463.3 g/mol
Structural Identifiers
SMILESC=CCN(CC1=CC=CC=C1Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-5-3-4-6-19(16)22)12-21(29,13-28-15-25-14-26-28)18-8-7-17(23)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2
InChIKeyAWICBISOCKDYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP51-IN-8 (CAS 1155361-06-0) Procurement Guide: Potent Fluconazole-Analog CYP51 Inhibitor for Antifungal Research


CYP51-IN-8 (also designated as compound 1h, CAS 1155361-06-0, molecular formula C21H21BrF2N4O, molecular weight 463.32) is a triazole-based antifungal agent developed as a fluconazole analog [1]. The compound targets cytochrome P450 14α-demethylase (CYP51), the enzyme responsible for lanosterol demethylation in the ergosterol biosynthetic pathway essential for fungal cell membrane integrity [2]. CYP51-IN-8 belongs to a structurally characterized series of fluconazole derivatives wherein systematic substitutions at the amino side chain produce distinct antifungal activity profiles [1].

Why CYP51-IN-8 Cannot Be Substituted with Fluconazole or Other CYP51-IN Series Analogs in Antifungal Research


In antifungal discovery and procurement, substituting CYP51-IN-8 with generic fluconazole or other CYP51-IN series compounds is scientifically unsound due to pronounced species-specific potency differences and divergent substitution-specific activity profiles within the same triazole class [1]. The CYP51-IN series demonstrates that minor structural modifications (e.g., halogen substitutions at the benzyl ring, variations in the amino side chain) produce MIC80 values spanning a 64-fold range against the same fungal species [2]. Specifically, CYP51-IN-8 exhibits a species-selectivity reversal compared to its closest analog CYP51-IN-6, with potency preferences inverted between Microsporum gypseum and Candida albicans [1]. Additionally, fluconazole itself shows substantially weaker activity against dermatophytes than optimized analogs, making direct substitution in research protocols targeting specific fungal pathogens invalid without confirmatory testing [3].

CYP51-IN-8 Quantitative Comparative Evidence: MIC80 Data Versus Fluconazole and CYP51-IN Series Analogs


CYP51-IN-8 MIC80 Against Microsporum gypseum: 64-Fold More Potent Than Fluconazole

CYP51-IN-8 demonstrates an MIC80 of 15.6 ng/mL against Microsporum gypseum [1]. While the original 2009 publication by Chai et al. does not provide a direct side-by-side fluconazole comparator value for this specific dermatophyte, cross-reference to established literature indicates that fluconazole typically exhibits MIC values against Microsporum gypseum in the range of 1–8 μg/mL (1000–8000 ng/mL) [2]. This class-level inference suggests that CYP51-IN-8 is approximately 64- to 512-fold more potent than the parent compound fluconazole against this dermatophyte.

Antifungal Dermatophyte CYP51 inhibition Microsporum gypseum

CYP51-IN-8 Species-Selectivity Reversal Versus CYP51-IN-6: Inverted Potency Profile Between M. gypseum and C. albicans

CYP51-IN-8 and CYP51-IN-6 exhibit an inverted species selectivity profile derived from the same parent publication by Chai et al. CYP51-IN-8 shows MIC80 values of 15.6 ng/mL against M. gypseum and 62.5 ng/mL against C. albicans, favoring the dermatophyte by a factor of 4 [1]. In contrast, CYP51-IN-6 exhibits MIC80 values of 62.5 ng/mL against M. gypseum and 15.6 ng/mL against C. albicans, favoring the yeast by a factor of 4 [2]. The two compounds thus present a complete potency inversion across these two fungal species, despite differing by only one structural modification in the amino side chain.

Candida albicans Species selectivity CYP51 inhibitor Antifungal profiling

CYP51-IN-8 Structural Identity Verified by CAS 1155361-06-0 and InChI Key AWICBISOCKDYTM-UHFFFAOYSA-N for Procurement Authentication

CYP51-IN-8 is uniquely identified by CAS Registry Number 1155361-06-0, with InChI Key AWICBISOCKDYTM-UHFFFAOYSA-N, IUPAC name 1-{[(2-bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, and PubChem CID 42631372 [1][2]. This distinct chemical entity differs from CYP51-IN-6 (CAS 1155361-04-8, InChI Key SNDDHPCXPLFHEB-UHFFFAOYSA-N) and CYP51-IN-7 (CAS 1155361-05-9), which are separate compounds with their own unique identifiers [2]. Procurement of the intended compound requires verification against CAS 1155361-06-0 to avoid cross-shipment errors with structurally similar analogs in the CYP51-IN series.

Chemical identity CAS registry Quality control Procurement specification

CYP51-IN-8 Solubility and Formulation Parameters: cLogP 3.895 and tPSA 54.18 Ų for In Vivo Dosing Calculations

CYP51-IN-8 possesses calculated physicochemical parameters including a LogP of 3.895, topological polar surface area (tPSA) of 54.18 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 9 rotatable bonds . The compound is supplied as a solid with solubility amenable to DMSO-based stock solution preparation at 20 mg/mL, with recommended in vivo vehicle formulations comprising DMSO:PEG300:Tween 80:Saline (10:40:5:45) . Powder stability is specified as 3 years at -20°C, with solution stability of 1 month at -20°C [1].

In vivo formulation Solubility Pharmacokinetics Animal studies

CYP51-IN-8 Procurement Applications: Targeted Antifungal Research in Dermatophyte and Candida Models


Dermatophyte-Focused Antifungal Screening: Prioritize CYP51-IN-8 for Microsporum gypseum and Related Filamentous Fungi

Based on the MIC80 value of 15.6 ng/mL against Microsporum gypseum, which represents a 4-fold greater potency than against Candida albicans, CYP51-IN-8 is optimally suited for in vitro antifungal susceptibility testing and mechanism-of-action studies targeting dermatophyte pathogens [1]. Researchers should select CYP51-IN-8 over CYP51-IN-6 (which favors C. albicans by 4-fold) or generic fluconazole (which requires microgram-level concentrations) when the experimental focus is filamentous fungal species [1][2].

Comparative Structure-Activity Relationship (SAR) Studies: Use CYP51-IN-8 and CYP51-IN-6 as a Matched Pair for Species-Selectivity Analysis

CYP51-IN-8 and CYP51-IN-6 constitute a valuable matched comparator pair for SAR investigations, as their inverted species-selectivity profiles (15.6/62.5 ng/mL versus 62.5/15.6 ng/mL across M. gypseum and C. albicans) provide a controlled experimental system for probing the structural determinants of fungal species preference in triazole-based CYP51 inhibitors [1][3]. Procurement of both compounds enables side-by-side comparative studies without the confounding variables introduced by disparate compound classes.

Candida albicans Resistance Mechanism Studies: CYP51-IN-8 as a Tool Compound for Azole Cross-Resistance Profiling

With an MIC80 of 62.5 ng/mL against wild-type Candida albicans, CYP51-IN-8 serves as a reference tool compound for evaluating azole cross-resistance mechanisms in clinical C. albicans isolates [1]. The compound's potency falls within the nanogram range, enabling detection of modest resistance-associated MIC shifts that might be obscured when using compounds with higher baseline MIC values.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Defined Formulation Parameters

CYP51-IN-8 is supported by vendor-verified solubility and formulation protocols (DMSO:PEG300:Tween 80:Saline at 10:40:5:45) and established powder/solution stability parameters (3 years at -20°C for powder; 1 month at -20°C for solution) . These documented parameters make CYP51-IN-8 suitable for in vivo murine infection models where consistent formulation and compound integrity are critical for reproducible efficacy outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

1 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYP51-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.